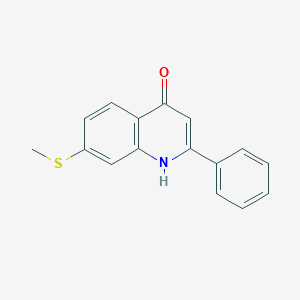4-Quinolinol, 7-(methylthio)-2-phenyl-
CAS No.: 825620-19-7
Cat. No.: VC15918397
Molecular Formula: C16H13NOS
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 825620-19-7 |
|---|---|
| Molecular Formula | C16H13NOS |
| Molecular Weight | 267.3 g/mol |
| IUPAC Name | 7-methylsulfanyl-2-phenyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | UJUIJUGNIZPQKP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally related quinoline derivatives:
The methylthio group enhances lipophilicity compared to methoxy or hydroxyl analogs, potentially influencing membrane permeability in biological systems .
Synthetic Methodologies
Conrad–Limpach Cyclization
The Conrad–Limpach method, traditionally used for quinolin-4-ones, could be adapted for this compound. This involves condensing aniline derivatives with β-keto esters under acidic conditions. For 7-(methylthio)-2-phenyl-4-quinolinol, the pathway would require:
-
Precursor Synthesis: 2-Phenylaniline with a methylthio group at position 7.
-
Condensation: Reaction with ethyl acetoacetate to form the quinoline backbone.
-
Hydroxylation: Oxidation or hydrolysis to introduce the 4-hydroxyl group .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume